molecular formula C10H15NO B103625 N-Isopropyl-4-methoxyaniline CAS No. 16495-67-3

N-Isopropyl-4-methoxyaniline

Cat. No.: B103625
CAS No.: 16495-67-3
M. Wt: 165.23 g/mol
InChI Key: ZVAXFKMPKLESSD-UHFFFAOYSA-N
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Description

N-Isopropyl-4-methoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group, and the hydrogen atom on the para position of the benzene ring is replaced by a methoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropyl-4-methoxyaniline can be synthesized through several methods. One common method involves the alkylation of 4-methoxyaniline with isopropyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{4-Methoxyaniline} + \text{Isopropyl Halide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed amination reactions can be employed to achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to the parent aniline compound.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Parent aniline compound.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

N-Isopropyl-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-4-methoxyaniline involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-Isopropyl-4-nitroaniline
  • N-(tert-butyl)-4-methoxyaniline
  • N-Isopropyl-4-methylbenzenesulfonamide

Comparison: N-Isopropyl-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications .

Properties

IUPAC Name

4-methoxy-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAXFKMPKLESSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374806
Record name N-Isopropyl-4-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16495-67-3
Record name N-Isopropyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16495-67-3
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-methoxy-phenylamine (1.24 g) in methanol (15 mL) at ambient temperature was added successively, glacial acetic acid (415 mg), acetone (669 mg), and 1M sodium cyanoborohydride in THF (12.7 mL). The reaction mixture was stirred overnight at room temperature. The pH was adjusted to 2 with 6N HCl and stirred for 30 minutes after which time the excess sodium cyanoborohydride was completely quenched. The pH was then adjusted to 8.5 with 1N NaOH and the resultant solution extracted with diethyl ether (2×50 mL) and ethyl acetate (50 mL). The oganic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (1.42 g) as a yellow oil. 1H NMR (300 MHz, CDCl3): d 1.18(d, J=6.1 Hz, 6H), 2.92(br s, 1H), 3.55(m, 1H), 3.75(s, 3H), 6.57(d, J=9.1 Hz, 2H), 6.78(d, J=8.8 Hz, 2H) TLC (EtOAc/Hex (2:3)): Rf =0.72.
Quantity
1.24 g
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reactant
Reaction Step One
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15 mL
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solvent
Reaction Step One
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415 mg
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reactant
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0 (± 1) mol
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reactant
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reactant
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12.7 mL
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669 mg
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 5 g (40.6 mmol) p-anisidin, 4.1 ml (40.6 mmol) isopropyl iodide and 5.7 ml (40.6 mmol) triethylamine in 40 ml methanol is refluxed for 18 h. The reaction mixture is extracted with diethyl ether/water and the organic layers are evaporated. The crude product is purified by flash chromatography using dichloromethane/MeOH (98:2) as eluent to yield isopropyl-(4-methoxy-phenyl)-amine.
Quantity
5 g
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reactant
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4.1 mL
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reactant
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5.7 mL
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40 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-methoxyphenylamine (1.24 g, 6.22 mmol) in methanol (15 mL) at ambient temperature was added successively, glacial acetic acid (415 mg, 6.91 mmol), acetone (669 mg, 11.5 mmol), and 1M sodium cyanoborohydride in THF (12.7 mL, 12.6 mmol). The reaction mixture was stirred overnight at room temperature. The pH was adjusted to 2 with 6N HCl and stirred for 30 minutes to quench excess sodium cyanoborohydride. The pH was then adjusted to 8.5 with 1N NaOH and the resultant solution extracted with diethyl ether (2×50 mL) and ethyl acetate (50 mL). The organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (1.42 g, 5.91 mmol) as a yellow oil. 1H NMR (300 MHz, CDCl3): δ 6.78(d, J=8.8 Hz, 2H), 6.57(d, J=9.1 Hz, 2H), 3.75(s, 3H), 3.55(m, 1H), 2.92(br s, 1H), 1.18(d, J=6.1 Hz, 6H); TLC (EtOAc/Hex (2:3)): Rf =0.72
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
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415 mg
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reactant
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669 mg
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reactant
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0 (± 1) mol
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reactant
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12.7 mL
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reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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